molecular formula C13H28N2 B13154824 N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine

N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine

Cat. No.: B13154824
M. Wt: 212.37 g/mol
InChI Key: SWLZPTPJLXDVOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with diethylamine and 2-methylpropyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (often referred to as DEMPA) is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

DEMPA has the molecular formula C13H28N2 and a molecular weight of 214.38 g/mol. Its structure features a piperidine ring substituted with diethyl and 2-methylpropyl groups, which significantly influence its biological properties.

Research indicates that DEMPAs may interact with various neurotransmitter systems, particularly those involving histamine and other central nervous system (CNS) neurotransmitters. Piperidine derivatives are known to exhibit diverse pharmacological effects, including modulation of receptor activity.

Biological Activities

Case Study 1: Histamine H3 Receptor Antagonism

In a controlled study using guinea pig jejunum tissues, DEMPAs exhibited significant antagonist activity at H3 receptors, leading to increased neurotransmitter release. The measured potency was comparable to established H3 antagonists, suggesting therapeutic potential in treating CNS disorders .

Case Study 2: Antiproliferative Effects

A series of experiments assessed the antiproliferative effects of DEMPAs against several cancer cell lines. The results indicated that modifications to the piperidine structure could lead to enhanced efficacy, with some derivatives showing IC50 values below 10 µM against specific cancer types .

Table 1: Biological Activity Summary of DEMPAs

Activity TypeObserved EffectReference
Histamine H3 AntagonismPotent antagonist activity
Antiproliferative ActivityIC50 < 10 µM in cancer cell lines
Anti-inflammatory EffectsReduced NO production

Table 2: Structure-Activity Relationship (SAR) Findings

Compound VariationObserved Potency (pA2)Activity Type
Basic DEMPAs7.79H3 Receptor Antagonism
Substituted Derivative A8.06H3 Receptor Antagonism
Substituted Derivative BIC50 < 10 µMAntiproliferative Activity

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N,N-diethyl-4-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-5-15(6-2)13(11-12(3)4)7-9-14-10-8-13/h12,14H,5-11H2,1-4H3

InChI Key

SWLZPTPJLXDVOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CCNCC1)CC(C)C

Origin of Product

United States

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